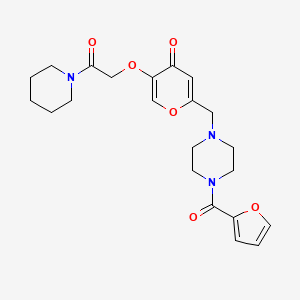
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic molecule that possesses significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O5. It features a combination of piperazine, furan, and pyran moieties, which contribute to its unique biological properties. The structure includes:
- Furan ring : Known for its role in various biological activities.
- Piperazine moiety : Commonly associated with psychoactive effects and antimicrobial properties.
- Pyranone structure : Associated with a range of biological activities including anti-inflammatory and antiviral effects.
Antimicrobial Properties
Recent studies have shown that derivatives of the compound exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated bactericidal effects with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus species . The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity.
Antifungal Activity
In addition to antibacterial effects, related compounds have shown antifungal activity, surpassing traditional antifungal agents like fluconazole in efficacy against certain strains of Candida . This suggests potential for treating fungal infections, especially in immunocompromised patients.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary data indicate that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various models. This could have implications for diseases characterized by chronic inflammation.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation signaling pathways, providing analgesic effects.
- Biofilm Disruption : There is evidence suggesting that similar compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections resistant to standard treatments .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Propiedades
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-18-13-17(30-15-20(18)31-16-21(27)24-6-2-1-3-7-24)14-23-8-10-25(11-9-23)22(28)19-5-4-12-29-19/h4-5,12-13,15H,1-3,6-11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGHYSBMVRSPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













